molecular formula C7H8FNO B3118101 4-Ethyl-3-fluoropyridine 1-oxide CAS No. 231296-55-2

4-Ethyl-3-fluoropyridine 1-oxide

Cat. No. B3118101
CAS RN: 231296-55-2
M. Wt: 141.14 g/mol
InChI Key: XIHIONJYTKISKN-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoropyridine is a liquid compound with a molecular weight of 125.15 . It has a CAS number of 137234-73-2 and an InChI code of 1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 .


Synthesis Analysis

Fluoropyridines, including 4-Ethyl-3-fluoropyridine 1-oxide, can be synthesized using various methods. The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles have been presented in the literature . Specific synthesis methods for this compound were not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-fluoropyridine includes a pyridine ring with a fluorine atom at the 3rd position and an ethyl group at the 4th position . The exact molecular structure of the 1-oxide variant was not found in the retrieved papers.


Physical And Chemical Properties Analysis

4-Ethyl-3-fluoropyridine is a liquid at room temperature . The physical and chemical properties of the 1-oxide variant were not found in the retrieved papers.

Safety and Hazards

The safety information for 4-Ethyl-3-fluoropyridine includes several hazard statements such as H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . The safety and hazards of the 1-oxide variant were not found in the retrieved papers.

properties

IUPAC Name

4-ethyl-3-fluoro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-6-3-4-9(10)5-7(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHIONJYTKISKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=[N+](C=C1)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-ethyl-3-fluoropyridine (R. P. Dikinson et al., Bioorg. Med. Chem. Lett., 1996, 6, 2031, 28.51 g, 205.9 mmol) and 30% hydrogen peroxide (30 ml) in acetic acid (300 ml) was heated at reflux temperature for 3 h. After cooling to room temperature, the resulting mixture was concentrated. The residue was diluted in dichloromethane (300 ml) and dried (MgSO4). Removal of solvent gave 32.30 g (100%) of the title compound as an oil.
Quantity
28.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-3-fluoropyridine 1-oxide
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4-Ethyl-3-fluoropyridine 1-oxide
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4-Ethyl-3-fluoropyridine 1-oxide
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4-Ethyl-3-fluoropyridine 1-oxide

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